molecular formula C18H13N5O2S B2476056 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 893932-11-1

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2476056
CAS No.: 893932-11-1
M. Wt: 363.4
InChI Key: PYXHQWKSQJXWDN-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and phenyl groups, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 1-phenyl-3-methyl-1H-pyrazol-5-amine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which contribute to its specific reactivity and biological activity. The combination of these functional groups with the pyrazolo[3,4-d]pyrimidine core enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXHQWKSQJXWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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